1,7-Dihydroxynaphthalene

描述

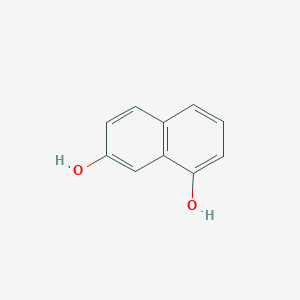

1,7-Dihydroxynaphthalene (1,7-DHN, CAS 575-38-2) is an aromatic diol with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol. It features hydroxyl groups at the 1 and 7 positions of the naphthalene ring, conferring unique reactivity and solubility properties. This compound is slightly soluble in water and exhibits a melting point range of 175–179°C .

准备方法

Synthetic Routes and Reaction Conditions

1,7-Dihydroxynaphthalene can be synthesized through several methods. One common approach involves the caustic fusion of 2-hydroxynaphthalene-8-sulfonic acid at high temperatures. Another method includes the acid desulfonation of 2,8-dihydroxynaphthalene-6-sulfonic acid .

Industrial Production Methods

In industrial settings, this compound is typically produced by the alkali fusion of naphthalene disulfonic acid sodium. This process involves heating the disulfonic acid sodium with sodium hydroxide at high temperatures, followed by acidification with concentrated sulfuric acid to yield the desired product .

化学反应分析

Nitrosation Reactions

1,7-Dihydroxynaphthalene undergoes nitrosation to form 1-nitrosonaphthalene-2,7-diol under acidic conditions. This reaction involves sodium nitrite (NaNO₂) in the presence of sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH):

Reagents :

-

NaNO₂ (2.5 g, 36.2 mmol)

-

H₂SO₄ (for pH adjustment)

-

NaOH (2.5 g, 62.4 mmol) in aqueous solution

Product : 1-Nitrosonaphthalene-2,7-diol is obtained as an intermediate for synthesizing photochromic spirooxazines .

Acylation and Esterification

The hydroxyl groups participate in acylation reactions. For example, methacryloyl chloride reacts with this compound to form methacrylate-spirooxazine (MSp) :

Conditions :

-

Methacryloyl chloride (1.5 eq)

-

Triethylamine (base catalyst)

-

Room temperature, 2 hours

Product : MSp is polymerized with methyl methacrylate (MMA) to create photoresponsive copolymers .

Bucherer Amination

This reversible reaction converts hydroxyl groups to amines using ammonia (NH₃) and sodium bisulfite (NaHSO₃):

Reaction :

Applications : Industrially significant for synthesizing aminonaphthalenesulfonic acids, precursors for dyes .

Polycondensation with Cyanuric Chloride Derivatives

This compound reacts with cyanuric dichloride (CDCT) via interfacial polymerization to form aromatic polycyanurates :

Conditions :

-

CDCT (3.18 g, 0.01 mol) in chloroform

-

Sodium hydroxide (0.8 g, 0.02 mol) in water

-

Benzyl dimethyl hexadecylammonium chloride (phase-transfer catalyst)

Product : High thermal stability polycyanurates with intrinsic viscosities up to 0.72 dL/g .

Reactivity at Specific Positions

Electronic effects influence regioselectivity. DFT-based Σσ⁺ calculations predict higher reactivity at the C3 position compared to C1 due to substituent effects:

| Position | Σσ⁺ Value | Predicted Reactivity |

|---|---|---|

| C1 | -1.33 | Moderate |

| C3 | -1.41 | Higher |

This aligns with experimental EC₃ values (2.8%) for skin sensitization, indicating nucleophilic reactivity .

Comparative Reaction Table

Key Findings

-

Regioselectivity : C3 position exhibits higher electrophilic reactivity due to electronic effects .

-

Industrial Relevance : Reactions like Bucherer amination are critical for dye synthesis .

-

Polymer Chemistry : Polycyanurates derived from this compound show exceptional thermal stability .

This compound’s versatility in organic synthesis and materials science underscores its importance in both academic and industrial research.

科学研究应用

1,7-Dihydroxynaphthalene has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceutical intermediates.

Industry: It is employed in the production of dyes, pigments, and fluorescent whiteners.

作用机制

The mechanism of action of 1,7-Dihydroxynaphthalene involves its ability to donate hydrogen atoms and participate in redox reactions. This compound can form aryloxyl radicals, which play a crucial role in its antioxidant activity. The molecular targets and pathways involved include the generation and stabilization of naphthoxyl radicals, which contribute to its antioxidant properties .

相似化合物的比较

Comparison with Structural Isomers and Related Compounds

Dihydroxynaphthalenes (DHNs) exhibit distinct properties based on hydroxyl group positions. Below is a comparative analysis of 1,7-DHN with its isomers and derivatives:

Table 1: Structural and Thermodynamic Properties

Key Research Findings:

Regioselectivity in Reactions :

- 1,7-DHN undergoes cyclophosphorylation to form isomer 5A (sequential hydroxyl connectivity), driven by lower energy intermediates (ΔfE = -1.2 kcal/mol) compared to 1,3-DHN .

- 2,7-DHN shows superior enzymatic coupling with geranyl pyrophosphate (GPP), yielding 30% product vs. 1,7-DHN’s 15% .

Spectroscopic Behavior :

- DHN-melanin derived from 1,7-DHN exhibits UV-Vis peaks at 280 nm (aromatic backbone) and IR bands at 3400 cm⁻¹ (OH stretch), distinguishing it from synthetic melanin .

- 1,7-DHN’s azo complexes show higher molar absorptivity (2.98×10⁴ L·mol⁻¹·cm⁻¹) than 1,5-DHN-based dyes .

Thermodynamic Stability :

- 1,7-DHN has lower heat of formation (-18.3 kcal/mol) than 2,7-DHN (-15.6 kcal/mol), influencing its reactivity in high-temperature processes .

Chromatographic Separation :

- In ternary HPLC systems, 1,7-DHN’s retention is less affected by tetrahydrofuran (THF) than 1,5-DHN due to weaker H-bonding with stationary phases .

生物活性

1,7-Dihydroxynaphthalene (1,7-DHN), also known as naphthalene-1,7-diol, is a polyphenolic compound with significant biological activities. Its chemical formula is C₁₀H₈O₂, and it has a molecular weight of 160.17 g/mol. This compound has garnered attention in various fields including pharmacology, biochemistry, and environmental science due to its diverse biological effects.

- Molecular Formula : C₁₀H₈O₂

- Molecular Weight : 160.17 g/mol

- Melting Point : 180-184 °C

- Boiling Point : 375 °C (at 1013 hPa)

Biological Activities

1,7-DHN exhibits a range of biological activities that can be categorized as follows:

Antioxidant Activity

Research indicates that 1,7-DHN possesses potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

1,7-DHN has shown effectiveness against various pathogens. Studies have demonstrated its antibacterial and antifungal activities. For instance, it has been evaluated against strains of Staphylococcus aureus and Candida albicans, showing significant inhibitory effects.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammation.

Anticancer Potential

Recent studies suggest that 1,7-DHN may induce apoptosis in cancer cells. It affects various signaling pathways including the MAPK/ERK pathway, leading to cell cycle arrest and programmed cell death in tumor cells. This property makes it a potential candidate for cancer therapeutics.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of 1,7-DHN using DPPH and ABTS assays. The results indicated that 1,7-DHN exhibited a significant reduction in radical cation formation compared to standard antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 15.2 | 12.5 |

| This compound | 8.9 | 6.3 |

Study on Antimicrobial Activity

In another investigation published in Phytomedicine, the antimicrobial efficacy of 1,7-DHN was assessed against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

The biological activities of 1,7-DHN can be attributed to its ability to interact with multiple biochemical pathways:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing their reactivity.

- Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits essential metabolic processes.

- Anti-inflammatory Mechanism : By inhibiting NF-κB activation, it reduces the production of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis is mediated through the activation of caspases and modulation of cell cycle regulators.

常见问题

Basic Research Questions

Q. What analytical methods are suitable for quantifying 1,7-DHN in pharmaceutical formulations?

A spectrophotometric method using diazotization-coupling reactions with 1,7-DHN as a chromogenic agent has been validated for quantifying metoclopramide hydrochloride. The method involves reacting the analyte with sodium nitrite to form a diazonium salt, which couples with 1,7-DHN in alkaline media (NaOH) to produce a stable azo dye (λmax = 578 nm). Key parameters include a linear range of 1.0–15 µg/mL, molar absorptivity of 2.9867×10⁴ L·mol⁻¹·cm⁻¹, and LOD/LOQ of 0.059/0.198 µg/mL. This approach minimizes interference from excipients and is adaptable for similar amine-containing analytes .

Q. How can researchers characterize the purity and structural identity of 1,7-DHN?

Standard characterization techniques include:

- Melting Point Analysis : 175–182°C (literature range) .

- Spectroscopy : UV-Vis (λmax ~275 nm for phenolic groups) and NMR (¹H/¹³C for hydroxyl and aromatic proton assignments).

- Chromatography : HPLC with C18 columns and acetonitrile/water mobile phases to assess purity .

- Solubility Testing : Slightly soluble in water, better in polar organic solvents (e.g., DMSO) .

Q. What are the primary synthetic routes for 1,7-DHN?

1,7-DHN is typically synthesized via hydroxylation of naphthalene derivatives or demethylation of methoxy-substituted precursors. For example, acid-catalyzed hydrolysis of 1,7-dimethoxynaphthalene yields 1,7-DHN. Reaction conditions (temperature, catalyst concentration) must be optimized to minimize byproducts like 1,5- or 2,7-isomers .

Advanced Research Questions

Q. How does structural isomerism influence the chromatographic behavior of dihydroxynaphthalenes?

In reversed-phase HPLC with tetrahydrofuran (THF) as a modifier, 1,7-DHN exhibits lower retention than 1,5-DHN due to differences in hydrogen-bonding capacity. The 1,5-isomer’s hydroxyl groups are positioned to form dual H-bonds with THF in the stationary phase, increasing retention. In contrast, 1,7-DHN’s closer hydroxyl groups restrict this interaction, leading to faster elution. Selectivity (α) between isomers is higher in acetonitrile-based systems than THF .

Q. What strategies resolve contradictions in reported toxicity data for 1,7-DHN?

Systematic toxicological evaluation should follow frameworks like:

- Risk of Bias Assessment : Use standardized questionnaires (e.g., Table C-6/C-7) to evaluate study design rigor (dose randomization, outcome reporting) .

- Evidence Synthesis : Apply the Level of Evidence criteria (e.g., Step 6–8 in toxicological profiles) to weight findings by study quality .

- In vitro assays (e.g., Ames test for mutagenicity) and in vivo models (rodent hepatic/renal toxicity screens) can clarify discrepancies .

Q. How do reaction conditions affect functionalization of 1,7-DHN in organic synthesis?

Adamantylation of 1,7-DHN in trifluoroacetic acid yields diketone derivatives, but the reaction pathway depends on steric and electronic factors. Tertiary alcohols (e.g., adamantanole-1) favor diketone formation, while primary alcohols may produce ethers. Controlled pH and temperature (~25°C) are critical to avoid polymerization or side reactions .

Q. What computational methods predict 1,7-DHN’s interaction with biomolecules?

Molecular docking and DFT calculations can model H-bonding and π-π stacking between 1,7-DHN and proteins/enzymes. For example, its hydroxyl groups may bind to catalytic residues in cytochrome P450 enzymes, altering metabolic pathways. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Methodological Guidance Tables

Table 1. Optimized Spectrophotometric Conditions for 1,7-DHN-Based Assays

| Parameter | Value/Range | Reference |

|---|---|---|

| λmax | 578 nm | |

| Linearity | 1.0–15 µg/mL | |

| Molar Absorptivity | 2.9867×10⁴ L·mol⁻¹·cm⁻¹ | |

| Precision (RSD%) | <1.11% |

Table 2. HPLC Retention Indices for Dihydroxynaphthalene Isomers

| Isomer | Column Type | Temperature (°C) | Retention Index (RI) |

|---|---|---|---|

| 1,7-DHN | C18 | 30 | 850 |

| 1,5-DHN | C18 | 30 | 920 |

| Selectivity (α) | Acetonitrile vs. THF | 1.25 vs. 1.08 |

属性

IUPAC Name |

naphthalene-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVBIBLYOCVYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060359 | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [MSDSonline] | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

[Ullmann] 252 °C | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

575-38-2 | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthalenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dihydroxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D42F605CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。